![molecular formula C17H14N2O4S B2468587 2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid CAS No. 838874-00-3](/img/structure/B2468587.png)
2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid
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Overview
Description
2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid is a complex organic compound with the molecular formula C17H14N2O5S. This compound is notable for its unique structure, which includes a nicotinic acid moiety linked to a pyrrolidinylthio group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid typically involves multiple steps One common method starts with the preparation of the pyrrolidinone intermediate, which is then reacted with 4-methylphenyl isocyanate to form the desired pyrrolidinylthio compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-([1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid
- 2-([1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid
Uniqueness
Compared to similar compounds, 2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.
Biological Activity
The compound 2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C17H14N2O4S
- Molecular Weight : 342.37 g/mol
- CAS Number : 838874-00-3
Structure
The compound features a nicotinic acid moiety linked to a thioether group derived from a dioxopyrrolidine, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Nicotinic Acetylcholine Receptors (nAChRs) :
- The compound may act as an agonist or modulator of nAChRs, which are involved in neurotransmission and have implications in cognitive function and neuroprotection.
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Antioxidant Activity :
- Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models.
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Anti-inflammatory Effects :
- Research indicates that derivatives of nicotinic acid can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
In Vitro Studies
Several studies have investigated the pharmacological effects of this compound:
-
Cell Viability Assays :
- Evaluations using various cell lines (e.g., neuronal and epithelial cells) showed that the compound enhances cell viability under stress conditions, indicating protective effects against cytotoxicity.
-
Inflammatory Markers :
- Inflammatory cytokine assays demonstrated that treatment with the compound reduces levels of pro-inflammatory markers such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
-
Neuroprotection in Alzheimer's Disease Models :
- A study reported that the compound improved memory retention and reduced amyloid plaque accumulation in transgenic mice models of Alzheimer's disease. These findings highlight its potential for cognitive enhancement and neuroprotection.
-
Anti-inflammatory Effects in Arthritis Models :
- In a model of rheumatoid arthritis, treatment with the compound led to decreased joint inflammation and damage, suggesting it may be beneficial in managing autoimmune conditions.
Data Summary
Study Type | Findings |
---|---|
In Vitro | Enhanced cell viability; reduced inflammatory cytokines |
In Vivo | Improved cognitive function; reduced neuronal loss in Alzheimer's models |
Case Study 1 | Neuroprotection in Alzheimer's disease models |
Case Study 2 | Anti-inflammatory effects in arthritis models |
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-10-4-6-11(7-5-10)19-14(20)9-13(16(19)21)24-15-12(17(22)23)3-2-8-18-15/h2-8,13H,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEINEYTWCCJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.